molecular formula C14H26N2O4 B8238171 tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-methylazetidine-1-carboxylate

tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-methylazetidine-1-carboxylate

Cat. No.: B8238171
M. Wt: 286.37 g/mol
InChI Key: NUIBHTMRVJOQKJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-methylazetidine-1-carboxylate is a synthetic organic compound with a complex structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

tert-butyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-12(2,3)19-10(17)15-14(7)8-16(9-14)11(18)20-13(4,5)6/h8-9H2,1-7H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIBHTMRVJOQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-methylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective group properties.

    Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate: A related compound with an amino group instead of the oxycarbonylamino group.

Uniqueness

tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-methylazetidine-1-carboxylate is unique due to its specific structure, which provides distinct reactivity and stability. This makes it valuable in synthetic chemistry and various research applications.

Disclaimer and Information on In-Vitro Research Products

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